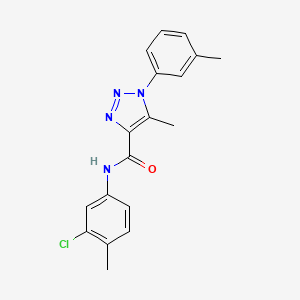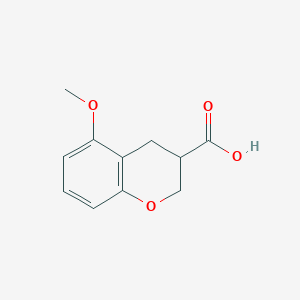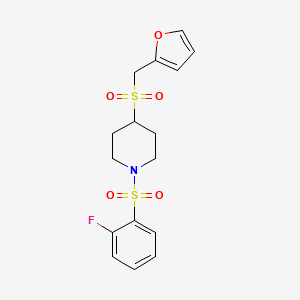![molecular formula C18H16N4O3 B2401246 N-(1-cyanocyclopentyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide CAS No. 1004072-37-0](/img/structure/B2401246.png)
N-(1-cyanocyclopentyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclopentyl)-2-(4-oxo-1benzofuro[3,2-d]pyrimidin-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cyanocyclopentyl group with a benzofuro-pyrimidinyl moiety, making it an interesting subject for chemical and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocyclopentyl)-2-(4-oxo-1benzofuro[3,2-d]pyrimidin-3-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:
- Formation of the cyanocyclopentyl group : This can be achieved through the reaction of cyclopentanone with cyanide sources under basic conditions.
- Construction of the benzofuro-pyrimidinyl core : This involves the cyclization of appropriate precursors, such as 2-aminobenzofuran and pyrimidine derivatives, under acidic or basic conditions.
- Coupling of the two moieties : The final step involves the coupling of the cyanocyclopentyl group with the benzofuro-pyrimidinyl core using reagents like acyl chlorides or anhydrides under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
- Optimization of reaction conditions : Temperature, pressure, and solvent choice can be fine-tuned to maximize efficiency.
- Use of catalysts : Catalysts may be employed to accelerate the reactions and improve selectivity.
- Purification techniques : Techniques such as recrystallization, chromatography, and distillation may be used to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-(1-cyanocyclopentyl)-2-(4-oxo-1benzofuro[3,2-d]pyrimidin-3-yl)acetamide can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction : Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
- Oxidation : Potassium permanganate in acidic medium.
- Reduction : Lithium aluminum hydride in dry ether.
- Substitution : Halogenating agents like thionyl chloride for electrophilic substitution.
- Oxidation : Formation of carboxylic acids or ketones.
- Reduction : Formation of alcohols or amines.
- Substitution : Formation of halogenated derivatives.
Applications De Recherche Scientifique
N-(1-cyanocyclopentyl)-2-(4-oxo-1
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Studied for its potential biological activity, including enzyme inhibition and receptor binding.
- Medicine : Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
- Industry : Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(1-cyanocyclopentyl)-2-(4-oxo-1benzofuro[3,2-d]pyrimidin-3-yl)acetamide involves its interaction with specific molecular targets. These may include:
- Enzyme inhibition : The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity.
- Receptor binding : It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
- Pathways involved : The compound may affect pathways related to cell proliferation, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
N-(1-cyanocyclopentyl)-2-(4-oxo-1benzofuro[3,2-d]pyrimidin-3-yl)acetamide can be compared with other similar compounds, such as:
- N-(1-cyanocyclopentyl)-2-(4-oxo-1benzofuro[3,2-d]pyrimidin-3-yl)acetamide analogs : These compounds share a similar core structure but differ in the substituents attached to the core.
- Benzofuro-pyrimidinyl derivatives : Compounds with variations in the benzofuro-pyrimidinyl moiety.
- Cyclopentyl cyanide derivatives : Compounds with different substituents on the cyanocyclopentyl group.
Conclusion
N-(1-cyanocyclopentyl)-2-(4-oxo-1benzofuro[3,2-d]pyrimidin-3-yl)acetamide is a compound with a unique structure and diverse potential applications. Its synthesis, chemical reactions, and mechanism of action make it an interesting subject for further research in various scientific fields.
Propriétés
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c19-10-18(7-3-4-8-18)21-14(23)9-22-11-20-15-12-5-1-2-6-13(12)25-16(15)17(22)24/h1-2,5-6,11H,3-4,7-9H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGRMZSMBFGTCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CN2C=NC3=C(C2=O)OC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2401167.png)

methyl]piperazine](/img/structure/B2401170.png)



![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(p-tolylamino)naphthalene-1,4-dione](/img/structure/B2401175.png)
![2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline](/img/structure/B2401176.png)
![2-(3-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2401178.png)

![[(1S,5R)-5-(Hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol](/img/structure/B2401180.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide](/img/structure/B2401181.png)
![N-(3,4-dimethoxyphenethyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2401182.png)
![N-Methyl-N-(5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethyl)sulfamoyl fluoride](/img/structure/B2401184.png)
